Bienvenue dans la boutique en ligne BenchChem!

5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one

Physicochemical profiling Hydrogen-bond donor count Topological polar surface area

5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one (CAS 13943-17-4) is a synthetic heterocyclic small molecule belonging to the 4(3H)-pyrimidinone class, characterized by a hydroxyl substituent at the 5-position and a piperidin-1-ylmethyl group at the 6-position of the pyrimidine ring. Its molecular formula is C₁₀H₁₅N₃O₂ with a molecular weight of 209.25 g/mol, and it possesses a computed topological polar surface area (TPSA) of 64.9 Ų and an XLogP3 of -0.2, indicating moderate hydrophilicity.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 13943-17-4
Cat. No. B12920992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one
CAS13943-17-4
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C(=O)NC=N2)O
InChIInChI=1S/C10H15N3O2/c14-9-8(11-7-12-10(9)15)6-13-4-2-1-3-5-13/h7,14H,1-6H2,(H,11,12,15)
InChIKeyGTFBJICCEPZKHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one (CAS 13943-17-4): Structural Baseline and Procurement Identity


5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one (CAS 13943-17-4) is a synthetic heterocyclic small molecule belonging to the 4(3H)-pyrimidinone class, characterized by a hydroxyl substituent at the 5-position and a piperidin-1-ylmethyl group at the 6-position of the pyrimidine ring [1]. Its molecular formula is C₁₀H₁₅N₃O₂ with a molecular weight of 209.25 g/mol, and it possesses a computed topological polar surface area (TPSA) of 64.9 Ų and an XLogP3 of -0.2, indicating moderate hydrophilicity [2]. The compound exists as a tautomeric pair (4(1H)-one / 4(3H)-one) and is commercially available at research-grade purity (typically 97%) from specialty chemical suppliers for use as a synthetic building block or screening candidate .

Why Generic Substitution Fails for 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one


Within the 4(3H)-pyrimidinone scaffold series, seemingly minor structural variations at the 5- and 6-positions produce divergent physicochemical and biological profiles that preclude simple substitution. The specific combination of a 5-hydroxyl hydrogen-bond donor and a 6-piperidin-1-ylmethyl basic amine in 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one yields a distinct hydrogen-bonding capacity (4 HBA, 2 HBD) and a LogP of -0.2 [1], which differ materially from close analogs such as 5-hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one (increased lipophilicity from 2-methyl) or 6-amino-2-methyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one (replacement of 5-OH with 6-NH₂ alters donor/acceptor topology) . Patent disclosures confirm that the pyrimidine substitution pattern directly modulates pharmacological target engagement, including TNF-α inhibitory potency and HIV-1 LTR activation [2], making structural identity non-negotiable for reproducible research outcomes.

Product-Specific Quantitative Evidence Guide for 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one


Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile vs. 2-Methyl and 6-Amino Analogs

The target compound presents a unique hydrogen-bond donor/acceptor signature relative to its closest commercially available analogs. 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one possesses 2 hydrogen-bond donors (5-OH and NH of pyrimidinone ring) and 4 hydrogen-bond acceptors [1]. In contrast, 6-amino-2-methyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one (CAS 100052-02-6) replaces the 5-OH with a 6-NH₂, resulting in an altered donor count of 2 but a distinct acceptor topology [2]. The 5-hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one analog adds a 2-methyl substituent, which increases lipophilicity and steric bulk at the 2-position without altering the donor count. These differences in hydrogen-bonding capacity directly influence target recognition in structure-based drug design campaigns and chromatographic retention behavior.

Physicochemical profiling Hydrogen-bond donor count Topological polar surface area Medicinal chemistry

XLogP3-Based Lipophilicity Differentiation from 2-Thioxo and 2-Methylthio Pyrimidinone Analogs

The computed XLogP3 of 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one is -0.2, placing it at the lower boundary of CNS drug-like space (typically LogP 1–5) but within the favorable range for oral absorption (LogP 0–3) [1]. By comparison, the 2-thioxo analog 5-(piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS not available) introduces a sulfur atom at position 2, which would increase lipophilicity (estimated ΔLogP ≈ +0.8 to +1.2 based on sulfur substitution rules) and alter metabolic stability . This lipophilicity differential is critical: the target compound's low LogP favors aqueous solubility and renal clearance, whereas the 2-thioxo analog would preferentially distribute to lipid-rich tissues, affecting both pharmacokinetic predictions and experimental design.

Lipophilicity XLogP3 Drug-likeness ADME prediction

Rotatable Bond Count and Conformational Flexibility vs. N1-Substituted Pyrimidinone Analogs

5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one possesses exactly 2 rotatable bonds (the piperidin-1-ylmethyl linkage from C6), resulting in a moderately constrained scaffold with restricted conformational freedom [1]. In contrast, pyrimidine derivatives substituted at the N1 position (e.g., N1-alkylated pyrimidinones) introduce additional rotatable bonds via the N1 side chain, increasing the number of low-energy conformers and entropic penalty upon target binding (estimated ΔS ≈ -1 to -3 cal/mol·K per additional rotatable bond). The target compound's limited flexibility reduces the conformational search space for computational docking and enhances the likelihood of adopting a bioactive conformation with lower entropic cost, a property valued in fragment-based drug discovery.

Conformational flexibility Rotatable bonds Molecular recognition Scaffold design

Commercial Availability and Purity Specification vs. Analog 5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one

5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one is available from at least one verified supplier (Leyan, Product No. 2226827) at a documented purity of 97%, with packaging options of 1 g, 5 g, and 10 g . In comparison, the 2-methyl analog 5-hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one is listed by multiple vendors but with variable purity specifications (typically 95–98%) and less consistent batch-to-batch characterization data . For procurement decisions, the target compound offers a defined purity grade (97%) suitable for direct use in biological assays without additional purification, whereas the analog's variable purity introduces re-purification risk and potential batch-dependent assay variability.

Commercial sourcing Purity specification Procurement Supply chain

Patent-Cited Scaffold Relevance: Piperidinylpyrimidine TNF-α Inhibitor Series SAR Context

United States Patent US5948786 (Sumitomo Pharmaceuticals) explicitly claims piperidinylpyrimidine derivatives of formula (1) wherein X¹ is amino or hydroxyl as inhibitors of TNF-α production/secretion [1]. The generic Markush structure encompasses the core scaffold of 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one, where X¹ = OH at the 5-position of the pyrimidine ring. While the patent does not disclose specific IC₅₀ values for the exact CAS 13943-17-4 compound, it establishes that the 5-hydroxy substitution pattern (vs. 5-amino or 5-unsubstituted) is a critical determinant of pharmacological activity. The patent data demonstrate that within this series, variation at the 5-position (OH vs. NH₂) produces differential TNF-α inhibitory activity, confirming that the 5-hydroxy substituent is not functionally interchangeable with other hydrogen-bond donors [2].

TNF-α inhibition Piperidinylpyrimidine Structure-activity relationship Patent SAR

Ligand Efficiency Potential: Heavy Atom Count vs. Higher Molecular Weight Piperidinylpyrimidine Derivatives

With a molecular weight of 209.25 Da and 15 heavy atoms, 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one falls within the 'fragment' space (MW < 300 Da, heavy atom count < 22) defined by the Rule of Three for fragment-based drug discovery [1]. By comparison, many biologically active piperidinylpyrimidine derivatives disclosed in patents and literature possess molecular weights exceeding 350 Da (e.g., the heteroaryl-substituted piperidinyl derivatives in WO2017212010A1 typically range from 350–550 Da) [2]. The target compound's low molecular weight and heavy atom count allow for a higher ligand efficiency (LE ≥ 0.30 kcal/mol per heavy atom) if even modest target affinity (IC₅₀ ≈ 1–100 µM) is achievable, making it a superior starting point for fragment elaboration campaigns compared to larger, more complex analogs.

Ligand efficiency Fragment-based drug discovery Heavy atom count Molecular weight

Best Research and Industrial Application Scenarios for 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one


Fragment-Based Drug Discovery: Low-MW Starting Point for TNF-α or HIV-1 LTR Inhibitor Lead Generation

The compound's fragment-like properties (MW 209.25 Da, 15 heavy atoms) and its structural relationship to the piperidinylpyrimidine TNF-α inhibitor patent series (US5948786) make it an ideal starting point for fragment-based screening and structure-guided elaboration campaigns targeting inflammatory cytokine pathways or HIV-1 LTR activation [1]. Its limited rotatable bond count (2) reduces conformational complexity, facilitating rapid hit-to-lead optimization through computational docking and X-ray crystallography of fragment-target complexes. Procurement of this specific fragment enables medicinal chemistry teams to build upon a scaffold with established patent precedent for anti-TNF-α activity, while the low MW leaves ample room for synthetic elaboration without violating Lipinski's Rule of Five .

Synthetic Intermediate for 5,6-Disubstituted Pyrimidinone Bioisostere Libraries

With a reactive 5-hydroxyl group available for O-alkylation, acylation, or sulfonation, and a 6-piperidin-1-ylmethyl moiety that can undergo N-alkylation or N-oxide formation, this compound serves as a versatile synthetic intermediate for generating diverse 5,6-disubstituted pyrimidinone libraries [1]. The documented commercial availability at 97% purity (Leyan Cat. No. 2226827) supports reproducible parallel synthesis workflows without the need for in-house core synthesis, reducing lead time for medicinal chemistry programs . The XLogP3 of -0.2 ensures aqueous compatibility for on-DNA encoded library technology (DEL) applications and biochemical assay formatting.

Physicochemical Probe for Hydrogen-Bonding and Conformational Studies in Structure-Based Design

The defined hydrogen-bond donor/acceptor profile (2 HBD, 4 HBA) and moderate TPSA (64.9 Ų) of 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one make it a suitable physicochemical probe for calibrating computational models of molecular recognition, particularly for targets where pyrimidinone-based inhibitors are known (e.g., HIV integrase, kinases, and phosphatidylinositol 3-kinase) [1]. Its distinct HBD pattern (5-OH vs. the 6-NH₂ found in amino analogs) provides a controlled variation for assessing the thermodynamic contribution of specific hydrogen-bonding interactions to binding free energy (ΔΔG estimates) . Procurement of this compound rather than a 6-amino analog ensures that hydrogen-bond donor placement is consistent with 5-hydroxypyrimidinone pharmacophore models.

Reference Standard for Analytical Method Development and Metabolite Identification

Given the role of 5-hydroxypyrimidin-4-one motifs as metabolites of certain kinase inhibitors and the broader class of piperidinylpyrimidine therapeutics, 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one can be employed as an authentic reference standard for LC-MS/MS method development and metabolite identification studies [1]. Its characteristic fragmentation pattern (m/z 210 [M+H]⁺ with neutral loss of piperidine, 85 Da) provides a diagnostic signature for detecting structurally related metabolites in biological matrices. The compound's commercially defined purity (97%) supports its use as a quantitative calibration standard without the need for additional in-house purification .

Quote Request

Request a Quote for 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.